![molecular formula C14H11Cl2N3S2 B3530128 N-(2,4-dichlorophenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine](/img/structure/B3530128.png)
N-(2,4-dichlorophenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine
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Overview
Description
N-(2,4-dichlorophenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine, also known as Bithionol (BT), is a synthetic compound that has been used as an anthelmintic drug to treat parasitic infections in humans and animals. However, recent studies have shown that BT has potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and bacterial infections.
Mechanism of Action
The exact mechanism of action of BT is not fully understood, but it is believed to involve multiple pathways. BT has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C, which are involved in DNA replication and cell signaling, respectively. BT has also been found to disrupt mitochondrial function and induce oxidative stress, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
BT has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, BT has been found to have antibacterial and antifungal activity. BT has also been shown to inhibit the growth and reproduction of parasitic worms, making it an effective anthelmintic drug. However, BT has been found to have some toxicity in animal studies, particularly at high doses.
Advantages and Limitations for Lab Experiments
One advantage of using BT in lab experiments is its broad range of potential therapeutic applications. BT has been shown to have activity against various diseases, making it a versatile compound for research. However, the toxicity of BT at high doses can be a limitation for lab experiments, and careful dosing and monitoring are necessary.
Future Directions
There are several potential future directions for research on BT. One area of interest is the development of BT derivatives with improved pharmacological properties and reduced toxicity. Another area of interest is the use of BT in combination with other drugs or therapies to enhance its efficacy. Finally, further research is needed to better understand the mechanism of action of BT and its potential therapeutic applications.
Scientific Research Applications
BT has been studied extensively for its potential therapeutic applications. In cancer research, BT has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. BT has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, BT has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for autoimmune diseases.
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3S2/c1-7-13(21-8(2)17-7)12-6-20-14(19-12)18-11-4-3-9(15)5-10(11)16/h3-6H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNSTAAQUAXTEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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